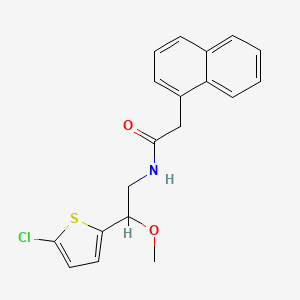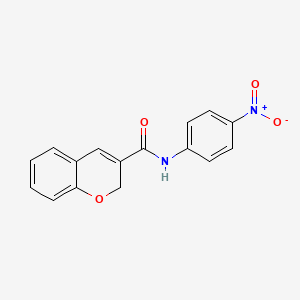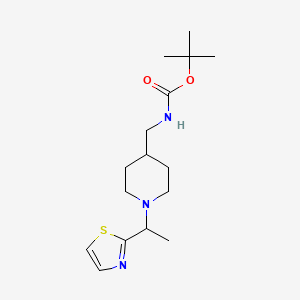
1-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties : The ring opening of phthaloylimidoalkyl derivatives, similar in structure to the target compound, has been studied for their analgesic and anti-inflammatory properties. Compounds like 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide showed significant inhibition in inflammation and pain models, suggesting potential therapeutic applications in pain and inflammation management (Okunrobo & Usifoh, 2006).
Utility as Building Blocks in Drug Discovery : The synthesis and study of 3-((hetera)cyclobutyl)azetidine-based isosteres, which are structurally related to the target compound, have demonstrated their utility as building blocks in drug discovery, especially for lead optimization programs. Their larger size and increased conformational flexibility compared to parent heterocycles make them valuable in medicinal chemistry (Feskov et al., 2019).
Antibacterial Applications : A compound structurally related to the target molecule, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate, was found to selectively kill bacterial persisters that tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This highlights its potential application in tackling antibiotic resistance (Kim et al., 2011).
Antidepressant and Nootropic Agents : Synthesis and pharmacological evaluation of compounds with a similar structure have shown potential as antidepressant and nootropic agents. These findings suggest the potential for developing CNS active agents for therapeutic use, exploiting the 2-azetidinone skeleton (Thomas et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities : Novel derivatives structurally related to the target compound have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of electron donating and withdrawing groups on the phenyl ring affects their potency, indicating the relevance of structural modifications in enhancing biological activity (Kambappa et al., 2017).
Antileukemic Activity : Piperidine derivatives, akin to the target compound, have shown antiproliferative activity against human leukemia cells. This suggests the potential of piperidine frameworks in cancer treatment, particularly in inducing apoptosis in cancer cells (Vinaya et al., 2011).
Propriétés
IUPAC Name |
1-[1-[3-(2-methoxynaphthalen-1-yl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-29-21-8-6-16-4-2-3-5-19(16)20(21)7-9-22(27)26-14-18(15-26)25-12-10-17(11-13-25)23(24)28/h2-6,8,17-18H,7,9-15H2,1H3,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAAAYVNQWBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CC(C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)
![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2512908.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)
![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)





![1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2512924.png)
